5-Bromo-1-cyclopropyl-1H-1,2,4-triazole CAS 2323631-79-2 properties
5-Bromo-1-cyclopropyl-1H-1,2,4-triazole CAS 2323631-79-2 properties
This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process development scientists. It prioritizes actionable data, mechanistic insight, and synthetic utility over generic descriptions.
CAS: 2323631-79-2 | Formula: C₅H₆BrN₃ | MW: 188.03 g/mol
Executive Summary: Strategic Utility in Drug Design
5-Bromo-1-cyclopropyl-1H-1,2,4-triazole represents a high-value scaffold in modern medicinal chemistry, functioning as a specialized "linchpin" intermediate. Its utility stems from the synergistic combination of the 1,2,4-triazole core (a privileged pharmacophore for hydrogen bond networking) and the cyclopropyl moiety (a metabolic stabilizer and conformational restrictor).
For the medicinal chemist, this compound offers two distinct advantages:
-
The C5-Bromo Handle: Enables precise, late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation around a central core.
-
The Cyclopropyl Bioisostere: Replaces labile alkyl chains (ethyl/isopropyl) to improve metabolic stability (blocking P450 oxidation) and increase potency through rigid hydrophobic filling.
Physicochemical Profile
Data aggregated from predicted models and structural analog analysis.
| Property | Value / Description | Technical Note |
| Appearance | Off-white to pale yellow solid | Typical of halogenated azoles; color darkens upon oxidation. |
| Molecular Weight | 188.03 Da | Fragment-based drug discovery (FBDD) compliant (<300 Da). |
| LogP (Predicted) | ~1.5 - 1.8 | Optimal lipophilicity for membrane permeability without solubility crashing. |
| Topological Polar Surface Area (TPSA) | ~30.7 Ų | Indicates good potential for blood-brain barrier (BBB) penetration. |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; requires organic co-solvent for biological assays. |
| pKa (Conjugate Acid) | ~2.3 (Triazole N4) | Weakly basic; remains neutral at physiological pH (7.4). |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen to prevent hydrolysis or discoloration. |
Structural Analysis & Regiochemistry
Understanding the electronic distribution of the 1,2,4-triazole ring is critical for predicting reactivity.
-
N1-Cyclopropyl Group: Acts as an electron-donating group (EDG) via induction, but sterically shields the N1-C5 quadrant.
-
C5-Bromine: The C5 position in 1-substituted-1,2,4-triazoles is the most electron-deficient carbon, making the C-Br bond highly activated for oxidative addition by transition metals.
-
N2 & N4 Nitrogens: Available for hydrogen bonding or coordination, but their nucleophilicity is attenuated by the electron-withdrawing bromine.
Diagram 1: Electronic Activation & Retrosynthesis
This pathway illustrates the regioselective lithiation strategy required to synthesize the core, exploiting the specific acidity of the C5-proton.
Caption: Regioselective synthesis via C5-lithiation. The N1-substituent directs deprotonation exclusively to C5, enabling high-yield bromination.
Synthetic Protocol: C5-Bromination
Standardized protocol adapted for 1-alkyl-1,2,4-triazoles.
Objective: Synthesis of 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole from 1-cyclopropyl-1H-1,2,4-triazole.
Reagents
-
Substrate: 1-Cyclopropyl-1H-1,2,4-triazole (1.0 eq)
-
Base: n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (BrCF₂CF₂Br) or Carbon Tetrabromide (CBr₄) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C (Dry ice/acetone bath).
-
Deprotonation: Dissolve 1-cyclopropyl-1H-1,2,4-triazole in THF and add dropwise to the flask. Slowly add n-BuLi over 20 minutes.
-
Critical Checkpoint: Maintain internal temperature below -70°C to prevent ring fragmentation or non-selective lithiation.
-
Observation: The solution typically turns yellow/orange, indicating formation of the 5-lithio species. Stir for 45 minutes at -78°C.
-
-
Bromination: Dissolve the bromine source (CBr₄ or BrCF₂CF₂Br) in THF and add dropwise to the lithiated mixture.
-
Note: CBr₄ is preferred for ease of handling, though perfluoroalkyl bromides can offer cleaner workups.
-
-
Quench & Workup: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting material.
Reactivity & Applications (Functionalization)
The 5-bromo position is a versatile "launchpad" for medicinal chemistry. The bond dissociation energy of the C5-Br bond in azoles is lower than phenyl bromides, facilitating oxidative addition.
Key Transformations
-
Suzuki-Miyaura Coupling:
-
Partners: Aryl/Heteroaryl boronic acids.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.
-
Application: Biaryl formation for kinase inhibitors.
-
-
Buchwald-Hartwig Amination:
-
Partners: Primary/Secondary amines.
-
Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C.
-
Application: Introduction of solubilizing amine tails.
-
-
Sonogashira Coupling:
-
Partners: Terminal alkynes.
-
Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N.
-
Application: Rigid linkers for PROTACs or molecular glues.
-
Diagram 2: Divergent Synthesis Workflow
This diagram maps the downstream utility of the CAS 2323631-79-2 scaffold.
Caption: Divergent synthesis map. The C5-Br handle allows orthogonal functionalization, accessing diverse chemical space from a single precursor.
Safety & Handling Protocols
Signal Word: WARNING GHS Classification: Acute Tox. 4 (Oral) - H302.[1]
-
Handling: This compound is an organobromide. While specific toxicology data may be sparse, treat as a potential alkylating agent and sensitizer.
-
PPE: Nitrile gloves (double gloving recommended during weighing), safety glasses with side shields, and lab coat.
-
Spill Response: Adsorb on vermiculite. Do not flush down drains due to potential aquatic toxicity of halogenated heterocycles.
-
Waste: Segregate into Halogenated Organic Waste streams.
References
-
PubChem. (n.d.). 5-bromo-1-cyclopropyl-1h-1,2,4-triazole (CID 155095314).[2] National Library of Medicine. Retrieved from [Link]
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
- Vereshchagin, L. I., et al. (1980). Lithiation of 1-substituted 1,2,4-triazoles. Chemistry of Heterocyclic Compounds.
